molecular formula C12H16Cl2N2O B14781071 2-amino-N-[(2,3-dichlorophenyl)methyl]-N-ethylpropanamide

2-amino-N-[(2,3-dichlorophenyl)methyl]-N-ethylpropanamide

Cat. No.: B14781071
M. Wt: 275.17 g/mol
InChI Key: HIUYPLOBHHPIHS-UHFFFAOYSA-N
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Description

2-amino-N-[(2,3-dichlorophenyl)methyl]-N-ethylpropanamide is a propanamide derivative featuring a primary amino group, an N-ethyl substituent, and a 2,3-dichlorobenzyl moiety. Its molecular formula is C₁₃H₁₇Cl₂N₂O, with a molecular weight of 301.19 g/mol.

Properties

Molecular Formula

C12H16Cl2N2O

Molecular Weight

275.17 g/mol

IUPAC Name

2-amino-N-[(2,3-dichlorophenyl)methyl]-N-ethylpropanamide

InChI

InChI=1S/C12H16Cl2N2O/c1-3-16(12(17)8(2)15)7-9-5-4-6-10(13)11(9)14/h4-6,8H,3,7,15H2,1-2H3

InChI Key

HIUYPLOBHHPIHS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=C(C(=CC=C1)Cl)Cl)C(=O)C(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2,3-dichlorobenzyl)-N-ethylpropanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-1-propanol, 2,3-dichlorobenzyl chloride, and ethylamine.

    Reaction Steps:

Industrial Production Methods

Industrial production of (S)-2-Amino-N-(2,3-dichlorobenzyl)-N-ethylpropanamide may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2,3-dichlorobenzyl)-N-ethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The dichlorobenzyl moiety can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of suitable catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while substitution reactions can introduce various functional groups onto the dichlorobenzyl ring.

Scientific Research Applications

(S)-2-Amino-N-(2,3-dichlorobenzyl)-N-ethylpropanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used to study the effects of chiral compounds on biological systems, including enzyme interactions and receptor binding.

    Industrial Applications: The compound may find use in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2,3-dichlorobenzyl)-N-ethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to exhibit stereoselective binding, which can influence its biological activity. The pathways involved may include inhibition or activation of enzymatic processes, modulation of receptor activity, and interaction with cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The following table summarizes structural analogs and their variations:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
2-amino-N-[(2,3-dichlorophenyl)methyl]-N-ethylpropanamide (Target) C₁₃H₁₇Cl₂N₂O 301.19 2,3-dichlorophenylmethyl, N-ethyl, amino Amino group enhances hydrogen bonding; dichlorophenyl increases lipophilicity.
(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide C₂₂H₂₁ClN₂O₂ 380.87 3-chlorophenethyl, 6-methoxynaphthyl Larger aromatic system (naphthyl) may improve π-π stacking but reduce solubility.
2-[(2,3-dichlorophenyl)amino]-N,N-dimethylpropanamide C₁₁H₁₄Cl₂N₂O 261.15 2,3-dichlorophenylamino, N,N-dimethyl Dimethyl groups reduce hydrogen bonding; simpler structure with lower molecular weight.
N-(2-{[(2,3-dichlorophenyl)methyl]amino}ethyl)-2-methylpropanamide C₁₃H₁₈Cl₂N₂O 289.20 2,3-dichlorophenylmethylaminoethyl, N-isopropyl Ethyl linker may increase flexibility; isopropyl group adds steric bulk.
2-Chloro-N-(2,3-dichlorophenyl)acetamide (23DCPCA) C₈H₆Cl₃NO 238.49 Acetamide backbone, 2,3-dichlorophenyl Smaller backbone (acetamide) with three chlorines; crystallizes via N–H⋯O hydrogen bonds.
2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)propanamide C₁₁H₁₄ClN₂O 226.70 3-chlorophenyl, chiral center (S-configuration) Monochloro substitution reduces halogen interactions; chirality may influence enantioselectivity.

Functional Implications of Structural Variations

Halogen Substitution Patterns
  • In contrast, compounds with single chlorine substitutions (e.g., ) exhibit reduced halogen bonding capacity and altered steric profiles.
Amino vs. Alkyl Substituents
  • The primary amino group in the target compound distinguishes it from analogs like (N,N-dimethyl) and (methylpropanamide). This group increases hydrogen-bond donor capacity, which is critical for interactions with polar residues in biological targets.
Backbone Flexibility and Steric Effects
  • The ethyl linker in introduces conformational flexibility, whereas rigid aromatic systems (e.g., ’s naphthyl group) may restrict rotational freedom but enhance stacking interactions. Steric hindrance from isopropyl () or dimethyl groups () could reduce binding affinity to compact active sites.

Pharmacological and Physicochemical Properties

  • Aripiprazole Lauroxil (), containing a 2,3-dichlorophenyl-piperazinyl group, demonstrates the importance of halogenated aromatic systems in central nervous system (CNS) drug design. Its prolonged release profile is attributed to esterase-mediated hydrolysis, suggesting that similar propanamide derivatives could exhibit tunable pharmacokinetics.
  • Clevidipine Butyrate (), a dihydropyridine with a 2,3-dichlorophenyl group, highlights the role of halogenation in enhancing calcium channel blockade.
Predicted Physicochemical Properties
Property Target Compound 23DCPCA Compound
LogP ~3.2 (estimated) 2.8 2.5
Hydrogen Bond Donors 2 1 1
Rotatable Bonds 6 3 4

Biological Activity

2-amino-N-[(2,3-dichlorophenyl)methyl]-N-ethylpropanamide, also known as a chiral compound with significant potential in medicinal chemistry, exhibits a range of biological activities. Its unique structure, characterized by an amino group, a dichlorobenzyl moiety, and an ethylpropanamide backbone, allows for diverse interactions with biological targets such as enzymes and receptors. This article explores the compound's biological activity through detailed research findings and data tables.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The compound's chiral nature facilitates stereoselective binding, which can significantly influence its pharmacological effects. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting various physiological processes.
  • Receptor Modulation : It has been suggested that the compound can modulate receptor activity, influencing cellular signaling pathways and responses to endogenous ligands.

Biological Activity Overview

The following table summarizes the potential biological activities associated with this compound:

Activity Type Description
Enzyme InhibitionMay inhibit key metabolic enzymes, impacting metabolic pathways and cellular functions.
Receptor InteractionModulates receptor activity, potentially enhancing or inhibiting receptor-mediated signaling.
Antimicrobial PropertiesExhibits potential antibacterial activity against various pathogens .
Anti-inflammatory EffectsMay possess anti-inflammatory properties through modulation of immune responses .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Enzyme Inhibition Studies : Research indicates that this compound effectively inhibits methionyl-tRNA synthetase (MetRS), which is crucial for protein synthesis in bacteria. This inhibition could lead to therapeutic applications against bacterial infections .
  • Receptor Binding Assays : A study demonstrated that the compound enhances binding to the A1 adenosine receptor, indicating its potential as an allosteric modulator. This finding suggests that it could be developed into a therapeutic agent targeting this receptor for conditions like cardiovascular diseases .
  • Antimicrobial Activity : Preliminary investigations have shown that this compound exhibits activity against Gram-positive bacteria including Staphylococcus aureus and Enterococcus faecalis, highlighting its potential as an antimicrobial agent .

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